3-Chloro-2,2,4,4-tetramethylpentane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29728-48-1 |
|---|---|
Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-chloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |
InChI Key |
WRASWDISMFYAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)Cl |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis of 3 Chloro 2,2,4,4 Tetramethylpentane
Analysis of the Highly Congested Tertiary Carbon Center
Computational studies and comparisons with similarly branched alkanes suggest that the molecule will adopt a conformation that minimizes the repulsive interactions between the bulky substituents. ucl.ac.uk This steric pressure forces distortions in bond angles and can even lead to a slight elongation of certain bonds to alleviate the strain. The tertiary carbon center is a focal point of this intramolecular stress, making it a key area of interest in understanding the molecule's properties.
Conformational Isomerism and Rotational Barriers
Rotation around the C3-C4 single bond in 3-Chloro-2,2,4,4-tetramethylpentane is significantly restricted due to the massive steric hindrance imposed by the two adjacent tert-butyl groups. This leads to distinct conformational isomers, primarily staggered and eclipsed forms, which can be visualized using Newman projections. However, unlike simpler alkanes, the energy differences between these conformers are expected to be substantial.
The most stable conformation will be a staggered one where the bulky tert-butyl groups are as far apart as possible (anti-periplanar). Eclipsed conformations, where the tert-butyl groups and the chlorine atom are aligned, would be highly energetically unfavorable due to severe van der Waals repulsion.
Table 1: Estimated Rotational Energy Barriers for this compound
| Conformation Transition | Estimated Energy Barrier (kcal/mol) |
| Staggered to Eclipsed | 10 - 15 |
Note: These are estimated values based on computational studies of similar sterically hindered molecules.
Steric Strain Evaluation within the Molecular Framework
The steric strain in this compound arises from several interactions:
Torsional Strain: This arises from the eclipsing of bonds on adjacent carbon atoms during rotation. In this molecule, the eclipsing interactions between the large tert-butyl groups and the chlorine atom would be particularly destabilizing.
Van der Waals Repulsion: This occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. The bulky tert-butyl groups are the primary source of this strain.
Angle Strain: To minimize van der Waals repulsion, the bond angles around the central carbon may deviate from the ideal tetrahedral angle of 109.5 degrees.
Molecular mechanics and other computational chemistry methods are instrumental in quantifying the total steric energy of a molecule. youtube.com For this compound, a significant portion of its internal energy can be attributed to this inherent strain. This strain influences not only its structure but also its chemical reactivity, as the congested environment can hinder the approach of reactants.
Impact of Steric Bulk on Bond Lengths and Angles
The immense steric pressure exerted by the tert-butyl groups has a tangible effect on the bond lengths and angles within the this compound molecule.
Bond Lengths: In general, steric repulsion can lead to the elongation of covalent bonds as the molecule adjusts to relieve strain. The C-C bonds connecting the tert-butyl groups to the central carbon (C2-C3 and C3-C4) are likely to be slightly longer than a typical C-C single bond (around 1.54 Å). Similarly, the C-Cl bond length may also be affected. While a standard C-Cl bond in a simple chloroalkane is approximately 1.77 Å, the steric crowding in this molecule could potentially cause a slight increase in this length as the chlorine atom is pushed away from the bulky alkyl groups. quora.comdoubtnut.com
Bond Angles: Significant deviations from the ideal tetrahedral geometry are expected. The C2-C3-C4 bond angle is likely to be larger than 109.5° to accommodate the two large tert-butyl groups. Conversely, the H-C3-Cl bond angle might be compressed to a value smaller than the ideal tetrahedral angle. These distortions are a direct consequence of the molecule's attempt to find the lowest energy conformation by minimizing the steric repulsions.
Table 2: Predicted Deviations in Bond Lengths and Angles for this compound
| Parameter | Standard Value | Predicted Value in this compound |
| C-C Bond Length | ~1.54 Å | > 1.54 Å |
| C-Cl Bond Length | ~1.77 Å | > 1.77 Å |
| C-C-C Bond Angle | 109.5° | > 109.5° |
Note: These are predicted trends based on established principles of steric hindrance and computational studies on related molecules.
Mechanistic Organic Chemistry of 3 Chloro 2,2,4,4 Tetramethylpentane: Reactivity Profile
Nucleophilic Substitution Reactions in Extremely Hindered Substrates
Nucleophilic substitution is a cornerstone of organic chemistry, but its efficiency is highly dependent on the substrate's structure. In the case of 3-chloro-2,2,4,4-tetramethylpentane, the steric bulk surrounding the electrophilic carbon atom is the single most important factor governing its reactivity in these reactions.
The S(_N)2 (bimolecular nucleophilic substitution) mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.orgmasterorganicchemistry.com This backside attack necessitates a relatively unhindered path to the carbon atom bearing the leaving group. libretexts.orgyoutube.com
In this compound, the electrophilic carbon (C3) is flanked by two quaternary carbons (C2 and C4), each part of a large tert-butyl group. This arrangement creates a formidable steric shield that effectively blocks the nucleophile's trajectory for a backside attack. youtube.comyoutube.com Any approaching nucleophile would experience significant van der Waals repulsion from the bulky methyl groups, making the formation of the crowded five-coordinate transition state energetically prohibitive. libretexts.orglibretexts.org
This concept is known as steric exclusion. While technically a primary or secondary halide might be expected to undergo S(_N)2 reactions, extreme steric hindrance, even on adjacent carbons, can dramatically slow or completely inhibit the reaction. libretexts.orgmasterorganicchemistry.com For substrates with neopentyl-like structures, the S(_N)2 reaction rate is diminished by orders of magnitude compared to less hindered analogues. For instance, the S(_N)2 reaction rate of neopentyl bromide is approximately 100,000 to 3 million times slower than that of simpler primary halides. masterorganicchemistry.comyoutube.com Consequently, for all practical purposes, this compound is considered inert to the S(_N)2 mechanism. youtube.comyoutube.com
| Factor | Analysis for this compound | Consequence |
|---|---|---|
| Steric Hindrance | The electrophilic carbon is flanked by two bulky tert-butyl groups. | Blocks backside attack by the nucleophile. youtube.comyoutube.com |
| Transition State Energy | The required pentacoordinate transition state is highly crowded and energetically unstable due to steric strain. libretexts.orglibretexts.org | High activation energy, leading to an extremely slow reaction rate. |
| Substrate Classification | While a secondary halide, it behaves like a tertiary or neopentyl-type halide in terms of steric accessibility. | Reaction is practically inhibited. youtube.comyoutube.com |
The S(_N)1 (unimolecular nucleophilic substitution) mechanism offers an alternative pathway that avoids the need for a backside attack. This two-step process begins with the rate-determining, spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org The nucleophile then attacks the planar carbocation in a subsequent, faster step. libretexts.org
For this compound, the feasibility of the S(_N)1 mechanism hinges on the stability of the carbocation formed. The initial departure of the chloride ion would generate a secondary carbocation at the C3 position. The stability of carbocations follows the trend: tertiary > secondary > primary > methyl. libretexts.orglibretexts.org While secondary carbocations are more stable than primary ones, they are still high-energy intermediates.
A critical feature of carbocation chemistry is the potential for rearrangement to a more stable species. organicchemistrytutor.com In neopentyl-type systems, a 1,2-hydride or 1,2-alkyl shift can occur to form a more stable carbocation. quora.com In the case of the initially formed 1,1,2,2-tetramethylpropyl cation from this compound, a rearrangement is possible, though the resulting structure would still be highly strained.
Despite the secondary nature of the initial carbocation, the extreme steric hindrance of the substrate also plays a role in the S(_N)1 pathway. The crowding around the C-Cl bond can slow down the initial ionization step. youtube.com However, compared to the virtually impossible S(_N)2 pathway, the S(_N)1 mechanism is the more plausible substitution route, particularly under favorable solvent conditions. youtube.com The rate of reaction is primarily dependent on the stability of the carbocation intermediate. quora.com
| Step/Factor | Description | Relevance to this compound |
|---|---|---|
| Rate-Determining Step | Unimolecular dissociation of the C-Cl bond to form a carbocation. libretexts.org | Formation of a secondary carbocation intermediate. |
| Carbocation Stability | The stability of the carbocation intermediate dictates the reaction rate. Tertiary carbocations are most stable. libretexts.orglibretexts.org | The initial secondary carbocation is less stable than a tertiary one, but more stable than a primary one. |
| Potential for Rearrangement | Carbocations can rearrange via 1,2-shifts to form more stable carbocations. organicchemistrytutor.comquora.com | A potential rearrangement could occur, but the resulting structure may still be strained. |
| Steric Effects | Extreme steric hindrance can slow the rate of ionization. youtube.com | The SN1 reaction, while slow, is more feasible than the SN2 reaction. |
The choice of solvent is critical in directing nucleophilic substitution reactions, especially when mechanisms are in competition or are inherently slow.
Polar Protic Solvents: Solvents like water (H(_2)O) and alcohols (ROH) have hydrogen atoms bonded to electronegative atoms, allowing them to form hydrogen bonds. These solvents are particularly effective at stabilizing both the leaving group anion and the carbocation intermediate in an S(_N)1 reaction through solvation. libretexts.orgquora.com This stabilization lowers the energy of the transition state for the ionization step, thereby increasing the rate of the S(_N)1 reaction. libretexts.orgbrainkart.com For a substrate like this compound, which relies on the S(_N)1 pathway, a polar protic solvent is essential to facilitate the reaction.
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) possess dipoles but lack acidic protons. They are excellent at solvating cations but leave anions (the nucleophile) relatively "naked" and more reactive. quora.comchemistrysteps.com This enhances the nucleophile's strength, which is a key factor for the S(_N)2 mechanism. However, since the S(_N)2 pathway is sterically blocked for this compound, the use of a polar aprotic solvent would not significantly promote a substitution reaction.
Therefore, to induce a nucleophilic substitution reaction on this substrate, the conditions would have to strongly favor the S(_N)1 mechanism: a polar protic solvent and likely a weak, non-basic nucleophile (to avoid competing elimination reactions). brainkart.com
Elimination Reactions in the Absence of Beta-Hydrogens
Elimination reactions, which form alkenes, typically involve the removal of a leaving group from one carbon and a proton from an adjacent carbon (the beta-carbon). numberanalytics.comlibretexts.org A defining structural feature of this compound is the complete lack of beta-hydrogens. The carbons adjacent (beta) to the chlorine-bearing carbon (C3) are C2 and C4. Both are quaternary carbons, fully substituted with methyl groups, and thus have no hydrogen atoms to be abstracted by a base. This structural constraint renders standard elimination pathways impossible.
The E1 (unimolecular elimination) mechanism proceeds in two steps, sharing the same initial step as the S(_N)1 reaction: formation of a carbocation intermediate. transformationtutoring.comlibretexts.org In the second step, a base removes a proton from a beta-carbon, and the electrons from the C-H bond move to form a pi bond. libretexts.orgyoutube.com
For this compound, while the carbocation intermediate can form (as discussed in the S(_N)1 section), the subsequent deprotonation step cannot occur. There are no hydrogen atoms on the adjacent C2 and C4 atoms. youtube.com Therefore, the E1 mechanism is not a viable reaction pathway for this compound.
The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base abstracts a beta-hydrogen simultaneously with the departure of the leaving group. transformationtutoring.comlumenlearning.com This mechanism often requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group. amazonaws.com
The absolute prerequisite for an E2 reaction is the presence of an abstractable beta-hydrogen. libretexts.org As established, this compound has no beta-hydrogens. Consequently, the E2 mechanism is fundamentally impossible for this substrate.
Investigation of Alternative Elimination Processes
Due to the severe steric hindrance around the tertiary carbon, standard bimolecular elimination (E2) reactions are significantly impeded. Alternative elimination pathways, such as pyrolytic elimination (Ei) and the E1cB (Elimination Unimolecular conjugate Base) mechanism, may become relevant under specific conditions.
Pyrolytic Elimination (Ei): This type of elimination reaction is thermally activated and proceeds through a cyclic transition state without the need for an external base or solvent. tcichemicals.comquora.com The mechanism is typically a syn-elimination. tcichemicals.com For this compound, pyrolysis could potentially lead to the formation of 2,2,4,4-tetramethyl-2-pentene. However, the high temperatures required for such reactions might also lead to complex mixtures of products through various radical fragmentation pathways. docbrown.info
E1cB Elimination: The E1cB mechanism is a two-step process that occurs under basic conditions and involves the formation of a carbanion intermediate. masterorganicchemistry.com This pathway is favored when the leaving group is poor and the α-proton is acidic. masterorganicchemistry.comresearchgate.net In the case of this compound, the acidity of the methine proton is not significantly enhanced, making the standard E1cB pathway less likely. However, under forcing conditions with a very strong, sterically hindered base, deprotonation could potentially occur, leading to the formation of an intermediate carbanion that would then expel the chloride ion.
It is important to note that due to the extreme steric hindrance, Hofmann elimination rules might be expected to apply if an elimination were to occur, favoring the formation of the less substituted alkene. tcichemicals.comwikipedia.orgmasterorganicchemistry.combyjus.com This would involve the abstraction of a primary proton from one of the methyl groups.
Free Radical Reactivity of this compound
Free radical reactions provide an alternative avenue for the transformation of this compound, bypassing the steric constraints of ionic pathways.
Hydrogen Atom Abstraction Studies
The photochemical chlorination of 2,2,4,4-tetramethylpentane (B94933) demonstrates that hydrogen atom abstraction can occur at both the primary and tertiary positions, leading to a mixture of 1-chloro-2,2,4,4-tetramethylpentane (B13168758) and this compound. chegg.comchegg.com The formation of these products proceeds via a free radical chain mechanism initiated by the homolytic cleavage of chlorine. libretexts.orgaakash.ac.in
The selectivity of hydrogen atom abstraction by the chlorine radical is influenced by the stability of the resulting alkyl radical. Tertiary radicals are more stable than primary radicals, and thus the tertiary C-H bond is generally more reactive towards abstraction. masterorganicchemistry.comchemistrysteps.com The relative reactivity of tertiary to primary C-H bonds in free-radical chlorination is approximately 5:1. libretexts.orgyoutube.com
Table 1: Relative Reactivity of C-H Bonds in Free Radical Chlorination
| Type of C-H Bond | Relative Reactivity |
| Primary (1°) | 1 |
| Secondary (2°) | 3.5 - 3.6 |
| Tertiary (3°) | 5.0 |
Data compiled from various sources. libretexts.orgyoutube.com
In the case of 2,2,4,4-tetramethylpentane, there is one tertiary hydrogen and eighteen primary hydrogens. Despite the higher reactivity of the tertiary position, the statistical abundance of primary hydrogens leads to the formation of a significant amount of the primary chloride. chegg.comchegg.com
Radical Stability and Rearrangement Processes
The stability of the intermediate 2,2,4,4-tetramethylpent-3-yl radical is a key factor in its formation. As a tertiary radical, it is significantly stabilized by hyperconjugation with the surrounding alkyl groups. masterorganicchemistry.comchemistrysteps.com
Reactivity with Organometallic Reagents under Sterically Constrained Conditions
The reaction of this compound with common organometallic reagents like Grignard reagents and organolithium compounds is severely limited by steric hindrance. numberanalytics.commasterorganicchemistry.comlibretexts.orgnih.gov
Grignard Reagents: The formation of a Grignard reagent from this compound would be challenging due to the steric bulk around the carbon-chlorine bond. Even if formed, its subsequent reaction as a nucleophile in an SN2 fashion would be highly improbable. masterorganicchemistry.comfiveable.me Studies on the structurally similar neopentyl halides have shown that they are extremely resistant to SN2 reactions. masterorganicchemistry.comfiveable.me For instance, the reaction of the Grignard reagent from neopentyl chloride with benzophenone (B1666685) was found to proceed through a radical pathway, producing neopentane (B1206597) and benzopinacol, rather than the expected nucleophilic addition product. datapdf.comacs.org This suggests that under forcing conditions, single electron transfer (SET) mechanisms may prevail over traditional nucleophilic substitution or addition. organic-chemistry.org
Organolithium Reagents: Similar to Grignard reagents, the direct SN2 displacement of the chloride by an organolithium reagent is highly unlikely due to the profound steric shielding of the electrophilic carbon. masterorganicchemistry.com While organolithium reagents are potent nucleophiles, the steric barrier presented by the two tert-butyl groups would prevent the necessary backside attack for an SN2 reaction.
Advanced Spectroscopic Characterization of 3 Chloro 2,2,4,4 Tetramethylpentane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules. For a compound as sterically congested as 3-Chloro-2,2,4,4-tetramethylpentane, high-field NMR is indispensable for resolving subtle differences in the chemical environments of its nuclei.
High-Resolution ¹H NMR Spectral Interpretation in Sterically Crowded Environments
The proton NMR (¹H NMR) spectrum of this compound is deceptively simple in the number of signals but rich in information derived from their chemical shifts. Due to the molecule's symmetry, the 18 protons of the two tert-butyl groups are chemically equivalent, as are the two quaternary carbons to which they are attached. However, the extreme steric hindrance restricts rotation around the C2-C3 and C3-C4 bonds, which could lead to peak broadening or even non-equivalence at very low temperatures.
At standard temperatures, one would predict two distinct signals:
A singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.
A singlet corresponding to the single methine proton at the C3 position.
The chemical shift of the methine proton (H-3) is significantly influenced by the electronegative chlorine atom, causing it to appear downfield. The protons of the tert-butyl groups are shielded and would appear upfield. Crucially, there is no proton-proton coupling observed, as the methine proton has no adjacent protons, resulting in two singlets. This lack of splitting is a key identifying feature.
For comparison, in the parent alkane 2,2,4,4-tetramethylpentane (B94933), the protons of the two tert-butyl groups resonate at approximately 0.98 ppm, while the methylene (B1212753) (CH₂) protons are found at about 1.26 ppm. chemicalbook.com In this compound, the methine proton (CH-Cl) would be expected at a much higher chemical shift, likely in the range of 4.0-4.5 ppm, due to the deshielding effect of the chlorine atom. The large tert-butyl groups would likely show a slight downfield shift compared to the parent alkane due to the inductive effect of the chlorine atom transmitted through the carbon skeleton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.1 - 1.3 | Singlet | 18H |
| -CHCl- | ~4.0 - 4.5 | Singlet | 1H |
¹³C NMR Chemical Shift Analysis and Quaternary Carbon Characterization
The ¹³C NMR spectrum provides a clear carbon count and crucial information about the electronic environment of each carbon atom. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments:
C1/C5 and associated methyls : The six methyl carbons of the two tert-butyl groups.
C2/C4 : The two equivalent quaternary carbons.
C3 : The methine carbon bonded to the chlorine atom.
The carbon atom (C3) directly bonded to the highly electronegative chlorine atom will be the most downfield signal, typically appearing in the 60-75 ppm range. The quaternary carbons (C2 and C4) are also significantly deshielded due to their substitution pattern and will appear in the 35-45 ppm region. A key characteristic of quaternary carbons in proton-decoupled ¹³C NMR spectra is their lower intensity compared to protonated carbons, a result of the lack of Nuclear Overhauser Effect (NOE) enhancement. youtube.com The methyl carbons will be the most shielded and appear furthest upfield.
For comparison, the related compound 2-chloro-2-methylpropane (B56623) shows its quaternary C-Cl carbon at ~67 ppm and its methyl carbons at ~34 ppm. docbrown.info In 2,2,4,4-tetramethylpentane, the quaternary carbons are at ~32 ppm and the methyl carbons are at ~31 ppm. chemicalbook.com These values help in predicting the spectrum of the title compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | Key Feature |
|---|---|---|---|
| Methyl Carbons (-C(CH₃)₃) | ~30 - 35 | Primary (CH₃) | Most upfield signal |
| Quaternary Carbons (C2/C4) | ~35 - 45 | Quaternary | Low intensity peak |
| Methine Carbon (C3) | ~65 - 75 | Tertiary (CH) | Most downfield signal (bonded to Cl) |
Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)
While 1D NMR spectra suggest the structure, two-dimensional (2D) NMR experiments provide definitive proof of atomic connectivity.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. In this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of vicinal protons. This is a significant, albeit negative, piece of evidence.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). columbia.edulibretexts.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of the tert-butyl groups (~1.2 ppm) to the ¹³C signal of the methyl carbons (~32 ppm). It would also show a clear correlation between the downfield methine proton signal (~4.2 ppm) and the downfield C3 carbon signal (~70 ppm). libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for this molecule, as it reveals long-range correlations (2-3 bonds, ²J and ³J). libretexts.org It would definitively establish the molecular framework. Key expected correlations include:
A cross-peak between the tert-butyl protons and the adjacent quaternary carbon (C2/C4) (²J coupling).
A cross-peak between the tert-butyl protons and the central methine carbon (C3) (³J coupling).
A cross-peak between the methine proton (H3) and the quaternary carbons (C2/C4) (²J coupling).
A cross-peak between the methine proton (H3) and the methyl carbons (³J coupling).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a "fingerprint" for identification and insights into conformational isomers.
Fundamental Vibrational Modes and Band Assignments
The vibrational spectrum of this compound is dominated by the vibrations of its alkyl framework.
C-H Stretching : Strong bands in the IR and Raman spectra between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the numerous methyl groups.
C-H Bending : Asymmetric and symmetric bending vibrations of the methyl (CH₃) groups are expected in the 1450-1485 cm⁻¹ and 1365-1390 cm⁻¹ regions, respectively. The presence of two methyl groups on the same carbon often results in a characteristic split band around 1380 cm⁻¹.
C-Cl Stretching : The C-Cl stretch is a key diagnostic peak. For tertiary chloroalkanes, this vibration typically appears as a strong band in the IR spectrum between 550 and 650 cm⁻¹. Its exact position is sensitive to the conformation of the molecule.
"Fingerprint" Region : The region below 1500 cm⁻¹ is complex, containing various C-C stretching and skeletal bending vibrations. This "fingerprint" region is unique to the molecule and highly sensitive to its specific structure.
Table 3: Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend (CH₃) | 1365 - 1485 | Medium-Strong |
| C-C Skeletal Vibrations | 800 - 1200 | Medium |
| C-Cl Stretch | 550 - 650 | Strong |
Conformational Analysis via Vibrational Signatures
Due to rotation around the C2-C3 and C3-C4 single bonds, this compound can exist as different rotational isomers (conformers). These conformers, while rapidly interconverting at room temperature, may have distinct vibrational frequencies, particularly for modes involving the C-Cl bond and the carbon skeleton.
In highly branched haloalkanes, different conformers (e.g., gauche and trans) often exhibit unique C-X (X=halogen) stretching frequencies in their vibrational spectra. By studying the IR and Raman spectra at different temperatures, it is possible to identify bands corresponding to different conformers. The relative intensities of these bands can change with temperature, allowing for the determination of the relative thermodynamic stabilities of the conformers. For instance, the conformer that is more stable will have its corresponding spectral bands increase in intensity as the temperature is lowered. While specific studies on this compound are not widely available, the principles derived from studies on similar sterically hindered molecules are directly applicable.
Comparative Analysis of IR and Raman Spectra for Complementary Information
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide complementary information about the structure of a molecule. While both probe the vibrational energy levels of a molecule, the selection rules for the two techniques are different. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, and vibrations that cause a change in the polarizability of the molecule are Raman active. For a molecule like this compound, which possesses a center of inversion in its most stable staggered conformations, the rule of mutual exclusion would apply, meaning that vibrations that are IR active will be Raman inactive, and vice-versa. However, due to the free rotation around the C-C bonds and the likely presence of multiple conformers in a sample, some overlap in active modes may be observed.
The highly symmetrical nature of the two tertiary butyl groups in this compound significantly influences the IR and Raman spectra. The stretching and bending vibrations of the C-H bonds in the methyl groups are expected to be prominent in both spectra, typically appearing in the 2850-3000 cm⁻¹ and 1365-1470 cm⁻¹ regions, respectively. However, the symmetric stretches of the t-butyl groups would be expected to be strong in the Raman spectrum due to the large change in polarizability, while the asymmetric stretches would be more intense in the IR spectrum.
The carbon-chlorine (C-Cl) stretching vibration is a key feature for identifying this compound. Generally, the C-Cl stretch for alkyl chlorides appears in the range of 850-550 cm⁻¹. orgchemboulder.com For a secondary chloroalkane like this compound, this band is expected to be of medium to strong intensity in the IR spectrum. Its corresponding Raman signal may be weaker but still observable. The exact position of the C-Cl stretch is sensitive to the conformation of the molecule and the local environment.
A hypothetical comparative table of the major vibrational modes for this compound is presented below, illustrating the complementary nature of IR and Raman spectroscopy.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Frequency (cm⁻¹) | Predicted Raman Intensity |
| C-H Asymmetric Stretching (methyl) | ~2965 | Strong | ~2965 | Medium |
| C-H Symmetric Stretching (methyl) | ~2870 | Medium | ~2870 | Strong |
| C-H Asymmetric Bending (methyl) | ~1470 | Medium | ~1470 | Weak |
| C-H Symmetric Bending (methyl - "umbrella" mode) | ~1370 | Strong | ~1370 | Weak |
| t-Butyl Skeletal Rocking | ~930 | Medium | ~930 | Strong |
| C-Cl Stretching | ~750-650 | Medium-Strong | ~750-650 | Weak-Medium |
| C-C-C Bending | ~400-500 | Weak | ~400-500 | Medium |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₉Cl), the molecular weight is 162.70 g/mol . nih.gov
The mass spectrum of a chlorine-containing compound is characterized by the presence of isotopic peaks for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. jove.com Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks at m/z 162 (for C₉H₁₉³⁵Cl) and m/z 164 (for C₉H₁₉³⁷Cl), with a relative intensity ratio of approximately 3:1. The observation of this isotopic pattern provides strong evidence for the presence of a single chlorine atom in the molecule.
The fragmentation of the molecular ion is driven by the formation of stable carbocations. Due to the highly branched structure of this compound, fragmentation is expected to be extensive, and the molecular ion peak itself may be of low abundance. The most likely fragmentation pathways involve the cleavage of carbon-carbon bonds to form stable tertiary carbocations.
The most prominent peak in the spectrum, the base peak, is anticipated to be from the loss of a chlorine radical to form the di-tert-butylmethyl carbocation at m/z 127. This cation is highly stabilized by the two adjacent tertiary butyl groups. Another very significant fragmentation pathway is the cleavage of a C-C bond to lose a tert-butyl radical (•C(CH₃)₃), leading to the formation of a [M - 57]⁺ fragment. This would result in a chlorinated carbocation at m/z 105 (for ³⁵Cl) and 107 (for ³⁷Cl) with the characteristic 3:1 isotopic ratio.
Further fragmentation of the primary fragments will also occur. For instance, the m/z 127 ion can lose a methyl group (CH₃) to form an ion at m/z 112, or undergo rearrangement and elimination of a neutral alkene.
A table summarizing the predicted major fragments for this compound is provided below.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway |
| 162 | 164 | [C₉H₁₉Cl]⁺ | Molecular Ion (M⁺) |
| 127 | - | [C₉H₁₉]⁺ | Loss of •Cl from M⁺ |
| 105 | 107 | [C₅H₁₀Cl]⁺ | Loss of •C(CH₃)₃ from M⁺ |
| 57 | - | [C(CH₃)₃]⁺ | Cleavage of the C-C bond adjacent to the chlorine atom |
| 41 | - | [C₃H₅]⁺ | Further fragmentation of larger alkyl fragments |
Computational and Theoretical Chemistry Studies on 3 Chloro 2,2,4,4 Tetramethylpentane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the properties of molecules at the atomic level. For a molecule such as 3-chloro-2,2,4,4-tetramethylpentane, these methods can provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for relatively large molecules like this compound.
DFT calculations would typically be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, a key area of interest would be the C-Cl bond length and the bond angles around the C3 carbon, which are influenced by the steric bulk of the two adjacent tert-butyl groups. The electronic properties, such as the dipole moment and the distribution of electron density, can also be calculated, providing insights into the molecule's polarity and reactivity.
A hypothetical table of DFT-calculated ground state properties for this compound is presented below. These values are illustrative and would need to be confirmed by actual calculations.
| Property | Hypothetical Calculated Value |
| C-Cl Bond Length | 1.80 Å |
| C-C-C Bond Angle (at C3) | 115° |
| Dipole Moment | 2.1 D |
| Ground State Energy | (Value in Hartrees) |
Ab Initio Methods for Electronic Energy and Transition State Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic energies and are particularly useful for studying reaction mechanisms and transition states.
For this compound, ab initio calculations could be used to investigate the energy barriers for conformational changes or for reactions such as nucleophilic substitution at the C3 carbon. The analysis of the transition state structure would reveal the geometry of the molecule at the highest point on the reaction pathway, providing crucial information about the reaction mechanism.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in spectral assignment.
NMR Chemical Shifts: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. For this compound, predicting the ¹H and ¹³C NMR chemical shifts would help in assigning the signals from the different methyl groups and the methine proton, which can be challenging due to the molecule's complex structure. nih.govdss.go.th
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the energies of molecular vibrations and can be compared with experimental infrared (IR) and Raman spectra. This would allow for the identification of characteristic vibrational modes, such as the C-Cl stretching frequency, and provide information about the molecule's flexibility.
A table of predicted spectroscopic parameters is shown below for illustrative purposes.
| Spectroscopic Parameter | Nucleus/Group | Hypothetical Calculated Value |
| ¹³C NMR Chemical Shift | C3 | 75 ppm |
| ¹H NMR Chemical Shift | H at C3 | 4.5 ppm |
| C-Cl Vibrational Frequency | - | 700 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.
Exploration of Conformational Landscapes and Interconversion Pathways
Due to the presence of two bulky tert-butyl groups, this compound is expected to have a complex conformational landscape. MD simulations can be used to explore the different stable conformations (rotamers) of the molecule and to map the energy barriers and pathways for interconversion between them. This would reveal the preferred spatial arrangement of the atoms and the flexibility of the molecule. The significant steric hindrance is expected to lead to distinct, well-defined low-energy conformations. archive.org
Solvent Effects on Molecular Conformation and Reactivity
MD simulations can also be used to study the influence of solvents on the conformation and reactivity of this compound. By including explicit solvent molecules in the simulation, it is possible to model how the solvent interacts with the solute and affects its properties. For example, a polar solvent might stabilize a more polar conformation of the molecule and could influence the energetics of reactions involving charged or polar species.
Reaction Pathway Modeling and Energetics of this compound
Computational and theoretical chemistry provides powerful tools to investigate the reactivity of complex molecules like this compound. Due to its significant steric hindrance around the chlorine-bearing carbon, this molecule presents an interesting case for studying reaction mechanisms. This section delves into the computational modeling of its potential reaction pathways, focusing on the energetics that govern its chemical behavior.
Computational Prediction of S(_N)1 Mechanism Feasibility and Carbocation Stability
The unimolecular nucleophilic substitution (S(_N)1) reaction is a primary consideration for tertiary alkyl halides. This pathway proceeds through a carbocation intermediate, and its feasibility is largely dependent on the stability of this intermediate.
For this compound, the S(_N)1 reaction would involve the departure of the chloride ion to form the 2,2,4,4-tetramethylpentan-3-yl cation. This is a tertiary carbocation, which is generally considered to be the most stable class of simple alkyl carbocations. libretexts.orgmasterorganicchemistry.com The stability of tertiary carbocations is attributed to two main electronic effects:
Inductive Effect: The electron-donating nature of alkyl groups helps to disperse the positive charge of the carbocation, thereby stabilizing it. libretexts.org In the 2,2,4,4-tetramethylpentan-3-yl cation, the positively charged carbon is bonded to two tert-butyl groups, which are effective at donating electron density.
Hyperconjugation: This involves the overlap of the filled C-H or C-C σ-bonds of the adjacent alkyl groups with the empty p-orbital of the carbocationic center. masterorganicchemistry.comleah4sci.com This delocalization of electron density further stabilizes the carbocation.
However, the extreme steric bulk of the two adjacent tert-butyl groups in the 2,2,4,4-tetramethylpentan-3-yl cation introduces significant strain. Carbocations prefer a trigonal planar geometry to maximize the stability gained from sp hybridization. libretexts.org The bulky tert-butyl groups in this specific cation would likely force a deviation from this ideal geometry, introducing steric strain that could partially offset the electronic stabilization.
Computational models can predict the feasibility of the S(_N)1 mechanism by calculating the energy of the carbocation intermediate and the activation energy for its formation. While specific computational studies on this compound are not widely available in published literature, we can infer its likely behavior based on established principles of carbocation stability.
Table 1: Relative Stabilities of Carbocations (Illustrative)
| Carbocation Type | Structure | Key Stabilizing Factors | Relative Stability |
| Methyl | CH(_3) | None | Least Stable |
| Primary | R-CH(_2) | Inductive effect, Hyperconjugation | More stable than methyl |
| Secondary | R(_2)-CH | More inductive effect and hyperconjugation | More stable than primary |
| Tertiary | R(_3)-C | Maximum inductive effect and hyperconjugation | Most Stable |
| Benzylic | C(_6)H(_5)CH(_2) | Resonance delocalization, Inductive effect | Very Stable |
This table provides a general hierarchy of carbocation stability based on well-established principles in organic chemistry. libretexts.orgmasterorganicchemistry.comlibretexts.org
Due to the significant steric hindrance, the S(_N)1 reaction for this compound is expected to be very slow, despite the tertiary nature of the substrate. libretexts.org Computational studies would be invaluable in quantifying the energy penalty associated with the steric strain in the carbocation and providing a more precise prediction of the reaction rate.
Evaluation of Potential Radical Pathways and Transition States
An alternative reaction pathway for alkyl halides is through a free radical mechanism, particularly in the presence of light or heat. The chlorination of alkanes is a classic example of a free-radical chain reaction. libretexts.org For 2,2,4,4-tetramethylpentane (B94933), radical chlorination can lead to the formation of this compound. chegg.combrainly.com
The radical chain mechanism involves three main stages:
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl(_2)) into two chlorine radicals (Cl•) using UV light or heat. libretexts.orgbrainly.com
Propagation: A chlorine radical abstracts a hydrogen atom from 2,2,4,4-tetramethylpentane to form hydrogen chloride (HCl) and a 2,2,4,4-tetramethylpentan-3-yl radical. This radical then reacts with another Cl(_2) molecule to form this compound and a new chlorine radical, which continues the chain. brainly.com
Termination: The reaction is terminated when two radicals combine. libretexts.org
The selectivity of radical halogenation depends on the stability of the radical intermediate. The stability of alkyl radicals follows the same trend as carbocations: tertiary > secondary > primary. This is because the unpaired electron in a radical is in a p-orbital and can be stabilized by hyperconjugation, similar to the empty p-orbital in a carbocation. 2,2,4,4-tetramethylpentane has one tertiary hydrogen at the C3 position and 18 primary hydrogens on the methyl groups. The abstraction of the tertiary hydrogen leads to a more stable tertiary radical, making the formation of this compound favorable over the primary chloride. libretexts.org
Computational chemistry can be used to model the transition states of the hydrogen abstraction step and calculate the activation energies. These calculations can provide a quantitative understanding of the reaction's regioselectivity. The Hammond postulate suggests that for an exothermic reaction, the transition state will resemble the reactants, while for an endothermic reaction, it will resemble the products. mit.edu By calculating the energies of the reactants, products, and the radical intermediates, the structure and energy of the transition state can be estimated.
Table 2: Typical Bond Dissociation Energies (BDEs) for C-H Bonds
| C-H Bond Type | Example | BDE (kcal/mol) | Radical Stability |
| Primary (1°) | CH(_3)CH(_2)-H | ~101 | Least Stable |
| Secondary (2°) | (CH(_3))(_2)CH-H | ~98.5 | More Stable |
| Tertiary (3°) | (CH(_3))(_3)C-H | ~96.5 | Most Stable |
This table shows generalized bond dissociation energies, which indicate the energy required to break a C-H bond homolytically. Lower BDE corresponds to a more stable resulting radical.
In Silico Design of Novel Reactions for Highly Hindered Substrates
The steric bulk of this compound makes it largely unreactive towards traditional S(_N)2 reactions and slow in S(_N)1 reactions. This makes it an ideal candidate for the application of in silico methods to design novel synthetic pathways. drugtargetreview.comnih.gov Computational chemistry can be employed to screen for new reagents and catalysts that can overcome the steric barrier.
Several computational strategies can be employed for this purpose:
High-Throughput Virtual Screening: A large library of potential nucleophiles or catalysts can be computationally screened for their reactivity with the substrate. This can involve docking studies to assess the steric fit and quantum mechanical calculations to estimate the reaction barriers. nih.gov
Transition State Searching Algorithms: Advanced algorithms can be used to locate the transition state for a proposed reaction, providing a direct calculation of the activation energy. This allows for the rapid evaluation of different reaction pathways.
Catalyst Design: Computational methods can be used to design catalysts that can activate the C-Cl bond or deliver a nucleophile in a way that bypasses the steric hindrance. This could involve designing a catalyst with a specific shape or electronic properties to interact favorably with the substrate.
For a highly hindered substrate like this compound, one might computationally explore reactions involving smaller, highly reactive nucleophiles or the use of organometallic reagents that operate via mechanisms other than direct S(_N)1 or S(_N)2, such as single-electron transfer (SET) pathways.
Table 3: Computational Approaches for Designing Reactions for Hindered Substrates
| Computational Method | Application | Potential Outcome for this compound |
| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers. | Prediction of the feasibility of a novel reaction pathway. |
| Molecular Dynamics (MD) | Simulation of the reaction dynamics in solution. | Understanding the role of the solvent and the conformational changes during the reaction. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models to predict reactivity based on molecular descriptors. | Rapid screening of potential reagents for reactivity. |
| Automated Reaction Discovery | Algorithms that explore the reaction space to find novel pathways. | Identification of completely new reactions for this substrate. |
This table outlines some of the computational tools that can be leveraged to design new chemical transformations for sterically challenging molecules.
By employing these in silico techniques, it is possible to move beyond the limitations of traditional reaction discovery and rationally design new synthetic routes for challenging molecules like this compound.
Synthetic Utility and Chemical Transformations of Highly Sterically Hindered Haloalkanes in Organic Synthesis
Derivatization Strategies for Sterically Hindered Tertiary Alkyl Chlorides
The steric shielding provided by the two tert-butyl groups adjacent to the carbon bearing the chlorine atom in 3-chloro-2,2,4,4-tetramethylpentane renders direct bimolecular nucleophilic substitution (SN2) reactions virtually impossible. Consequently, derivatization of this haloalkane necessitates alternative, often non-standard, chemical transformations that can circumvent this steric impediment.
The introduction of new functional groups onto the 2,2,4,4-tetramethylpentyl skeleton typically proceeds through carbocationic intermediates via unimolecular substitution (SN1) or elimination (E1) pathways. Solvolysis in nucleophilic solvents, such as water or alcohols, can lead to the formation of the corresponding alcohol, di-tert-butylcarbinol, or ethers, respectively. However, these reactions can be slow and may be complicated by competing elimination reactions.
A more effective strategy for functional group introduction involves the formation of an organometallic derivative. For instance, the generation of a Grignard reagent, while challenging with highly hindered alkyl halides, can provide a powerful nucleophilic intermediate. The successful formation of such a reagent would allow for reactions with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce a range of functional groups. The reaction of sterically hindered Grignard reagents can, however, be complex, sometimes leading to reduction products rather than the expected addition products, particularly with hindered ketones organic-chemistry.org.
Another approach involves the use of radical-mediated reactions. The carbon-chlorine bond can be homolytically cleaved under photolytic or radical initiator conditions to generate a tertiary radical. This radical can then be trapped by various radical acceptors to introduce new functionalities.
The table below summarizes potential non-standard derivatization strategies for this compound.
| Strategy | Intermediate | Potential Functional Group Introduced | Challenges |
|---|---|---|---|
| Solvolysis (SN1) | Tertiary Carbocation | -OH, -OR | Slow reaction rates, competing elimination |
| Organometallic Formation (e.g., Grignard) | Organomagnesium Halide | -COOH, -CH(OH)R, -C(OH)R2 | Difficult formation, potential for side reactions (reduction) |
| Radical Reactions | Tertiary Radical | Various, depending on trapping agent | Control of selectivity |
Chemo- and Regioselective Transformations in Sterically Demanding Systems
In molecules containing multiple functional groups, the steric hindrance of the 3-chloro-2,2,4,4-tetramethylpentyl moiety can be exploited to achieve chemo- and regioselective transformations. For instance, if a less hindered reactive site is present in the same molecule, reagents will preferentially react at that site, leaving the sterically encumbered chloro group untouched.
Elimination reactions of this compound, typically under E1 or E2 conditions, are highly regioselective. Dehydrohalogenation with a strong, non-nucleophilic base will lead to the formation of 2,2,4,4-tetramethyl-3-pentene as the major product. The extreme steric hindrance around the tertiary carbon prevents the base from accessing the methine proton, thus favoring the formation of the endocyclic alkene. The order of reactivity for haloalkanes in dehydrohalogenation is tertiary > secondary > primary libretexts.org.
Applications as a Stereochemical Probe in Reaction Mechanism Studies
The rigid and well-defined steric environment of this compound makes it an excellent substrate for probing the steric and electronic effects in various reaction mechanisms. Its inability to undergo SN2 reactions allows for the unambiguous study of SN1 and E1 pathways.
In solvolysis reactions, the formation of a planar tertiary carbocation intermediate would be expected to lead to a racemic mixture if the carbon were chiral. While this compound itself is not chiral, analogous chiral sterically hindered haloalkanes can be used to study the stereochemical outcome of SN1 reactions. Any deviation from complete racemization can provide insights into the role of ion pairing and the lifetime of the carbocation intermediate.
Furthermore, the potential for carbocation rearrangements in the 2,2,4,4-tetramethylpentyl system can be investigated. While the initially formed tertiary carbocation is relatively stable, under certain conditions, alkyl or hydride shifts could potentially occur, although they are less likely given the stability of the initial carbocation libretexts.orgopenstax.orgmasterorganicchemistry.comlibretexts.org. The absence or presence of rearranged products upon reaction of this compound provides valuable information about the energy landscape of the carbocation intermediates. The study of such rearrangements is a key piece of evidence for carbocation mechanisms in electrophilic additions and nucleophilic substitutions openstax.org.
Role as a Building Block for Architecturally Complex Molecules
Despite the challenges associated with its reactivity, this compound can serve as a valuable building block for the synthesis of molecules with a high degree of steric congestion.
The 2,2,4,4-tetramethylpentyl group can be introduced into a molecule to create a highly hindered quaternary carbon center. One potential synthetic route involves the reaction of the corresponding organometallic derivative (e.g., the Grignard or organolithium reagent) with a suitable electrophile. For example, reaction with a ketone would lead to the formation of a tertiary alcohol with a quaternary carbon at the point of attachment.
Another approach is through Friedel-Crafts alkylation of an aromatic ring with this compound wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.uklibretexts.org. This reaction, catalyzed by a Lewis acid, would generate the tertiary carbocation, which would then act as the electrophile to alkylate the aromatic ring, thereby creating a quaternary benzylic carbon. However, the high steric demand of the electrophile may limit the scope of this reaction to highly activated aromatic systems. Carbocation rearrangements are a known limitation of Friedel-Crafts alkylation, although with a stable tertiary carbocation, this is less of a concern libretexts.orglibretexts.org.
This compound is a precursor to some of the most highly branched alkanes. Reduction of the carbon-chlorine bond, for instance, via radical-mediated dehalogenation or by reaction with a hydride source, yields 2,2,4,4-tetramethylpentane (B94933).
More complex branched structures can be assembled through coupling reactions involving the corresponding organometallic reagent. For example, coupling of the Grignard reagent derived from this compound with another alkyl halide could, in principle, lead to the formation of a new carbon-carbon bond, resulting in a larger, highly branched hydrocarbon. The synthesis of the extremely sterically hindered alcohol, tri-tert-butylcarbinol, has been achieved through the reaction of tert-butyllithium with hexamethylacetone, demonstrating the feasibility of creating highly congested molecules from similar building blocks wikipedia.org. The synthesis of 3,5-di-tert-butylphenol highlights the utility of sterically hindered building blocks in creating complex molecular architectures researchgate.net.
Future Research Directions and Unexplored Reactivity of 3 Chloro 2,2,4,4 Tetramethylpentane
Investigation of Novel Reaction Pathways beyond Traditional Substitution and Elimination
The extreme steric hindrance in 3-Chloro-2,2,4,4-tetramethylpentane, also known as di-tert-butylcarbinyl chloride, significantly retards the classical S_N_2 reaction pathway. libretexts.org Conversely, the formation of a secondary carbocation intermediate in an S_N_1 or E1 reaction is also sterically accessible, though potential rearrangements must be considered. youtube.comnumberanalytics.comlibretexts.org Future research should venture beyond these canonical pathways to explore more exotic transformations.
One promising avenue is the investigation of single-electron transfer (SET) processes. The bulky alkyl groups could stabilize a radical intermediate, making SET pathways more favorable than in less hindered systems. Exploring reactions with potent reducing or oxidizing agents could unveil novel coupling or fragmentation reactions.
Furthermore, the possibility of carbocation rearrangements in this specific system warrants a detailed investigation. youtube.comnumberanalytics.comlibretexts.orgblogspot.commasterorganicchemistry.com While a 1,2-hydride shift from the adjacent tertiary carbon is conceivable, the high steric strain might lead to more complex or unexpected rearrangement cascades, potentially yielding unique skeletal structures. youtube.comnumberanalytics.com Computational studies could play a pivotal role in predicting the feasibility and outcomes of such rearrangements.
Catalytic Approaches for Activation of Sterically Hindered C-Cl Bonds
The inertness of the C-Cl bond in this compound, exacerbated by steric shielding, presents a significant challenge for synthetic chemists. Overcoming this requires the development of innovative catalytic systems.
Transition metal catalysis , particularly with nickel and palladium, has shown promise in activating unactivated alkyl chlorides for cross-coupling reactions. princeton.edu Future research could focus on designing ligands with specific steric and electronic properties to facilitate the oxidative addition of the catalyst to the hindered C-Cl bond. Combining photoredox catalysis with nickel or other transition metals could provide a mild and efficient route to generate alkyl radicals from this compound, which can then participate in a variety of bond-forming reactions. nih.gov
Another area of interest is the use of frustrated Lewis pairs (FLPs) . The combination of a bulky Lewis acid and a bulky Lewis base could potentially activate the C-Cl bond through a cooperative mechanism, avoiding the need for transition metals.
Exploration of Photochemical Reactions and Their Mechanisms
Photochemistry offers a powerful tool to circumvent the high thermal activation barriers associated with the reactions of sterically hindered molecules. rsc.org The photochemical activation of the C-Cl bond in this compound is a largely unexplored area with significant potential.
Irradiation with UV light could lead to homolytic cleavage of the C-Cl bond , generating a di-tert-butylcarbinyl radical. rug.nl The fate of this radical could be explored in various contexts, such as its reaction with trapping agents, its ability to initiate polymerization, or its potential to undergo unique intramolecular reactions.
Photoredox catalysis also presents a compelling strategy. acs.org By using a suitable photosensitizer, it might be possible to achieve C-Cl bond cleavage under visible light, offering a greener and more selective approach compared to high-energy UV irradiation. Mechanistic studies, including time-resolved spectroscopy, would be crucial to understand the nature of the excited states and the key intermediates involved in these photochemical processes.
Applications in Advanced Materials Science Research
The unique, bulky structure of this compound makes it an interesting candidate as a building block for advanced materials. While its direct use as a monomer in traditional polymerization might be challenging due to steric hindrance, innovative approaches could unlock its potential. acs.orgnih.govlibretexts.orgnumberanalytics.compressbooks.pubacs.orgnih.gov
One possibility is its use in the synthesis of specialized polymers with bulky side chains . science.gov Such polymers could exhibit unusual physical properties, such as high thermal stability, low dielectric constants, or altered solubility. The bulky groups could also create significant free volume within the polymer matrix, making it suitable for applications in gas separation membranes.
Furthermore, after conversion to a suitable functional group (e.g., an alcohol or an amine), the di-tert-butylcarbinyl moiety could be incorporated into dendrimers or other macromolecular architectures, imparting unique steric and conformational properties.
Spectroscopic Studies under Extreme Conditions
Investigating the behavior of this compound under extreme conditions, such as high pressure and low temperature, can provide fundamental insights into its structure, dynamics, and reactivity.
High-pressure NMR and Raman spectroscopy could be employed to study changes in bond lengths, bond angles, and intermolecular interactions under compression. nih.govarxiv.org This could reveal information about the molecule's compressibility and potential phase transitions. High-pressure studies might also influence reaction equilibria and kinetics, potentially favoring reaction pathways that are disfavored at ambient pressure.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-chloro-2,2,4,4-tetramethylpentane, and what methodological considerations are critical for optimizing yield?
- The compound can be synthesized via radical chlorination of 2,2,4,4-tetramethylpentane under UV light or thermal initiation. Key parameters include controlling reaction temperature (80–120°C) and chlorine gas flow rate to minimize over-chlorination. Alternatively, nucleophilic substitution of the corresponding bromide (e.g., 3-bromo-2,2,4,4-tetramethylpentane) using a chloride source (e.g., KCl in DMF) may yield higher regioselectivity . Purity is confirmed via GC-MS with non-polar columns (e.g., HP-5) to resolve structural isomers .
Q. How can spectroscopic techniques (NMR, IR) unambiguously characterize the structure of this compound?
- ¹H NMR : The compound exhibits distinct signals for methyl groups (δ 0.8–1.2 ppm) and the tertiary proton adjacent to chlorine (δ 2.1–2.5 ppm). ¹³C NMR confirms quaternary carbons (δ 30–35 ppm) and the C-Cl bond (δ 45–50 ppm). IR spectroscopy identifies C-Cl stretching at 550–650 cm⁻¹. Reference data for analogous chlorinated alkanes (e.g., 3-chloropentane) can validate assignments .
Q. What are the key physical properties (e.g., boiling point, density) of this compound, and how do they compare to its non-chlorinated analog?
- The chlorine substituent increases polarity, raising the boiling point (~150–160°C) compared to 2,2,4,4-tetramethylpentane (bp ~104°C) . Density is ~0.90–0.95 g/cm³, slightly higher than the parent hydrocarbon due to chlorine’s atomic mass. Solubility in non-polar solvents (hexane, toluene) remains high but decreases in polar solvents .
Advanced Research Questions
Q. What challenges arise in distinguishing this compound from its structural isomers using GC-MS, and how can they be resolved?
- Isomers (e.g., 2-chloro or 4-chloro derivatives) exhibit similar retention times on non-polar columns. To resolve them:
- Use polar stationary phases (e.g., DB-WAX) to exploit dipole interactions.
- Analyze mass spectral fragmentation: The chlorine atom’s position influences cleavage patterns. For example, loss of HCl (m/z 36) is more prominent in tertiary chlorides .
Q. How do thermodynamic parameters (e.g., ΔH° of isomerization) inform the stability and reactivity of this compound?
- Isomerization equilibria (e.g., 3-chloro ↔ 2-chloro) are influenced by steric effects and hyperconjugation. Experimental ΔH° values (e.g., 0.87–1.9 kcal/mol for analogous chloropentanes) suggest minor energy differences, favoring the more sterically shielded isomer. Computational methods (DFT) can model transition states to rationalize experimental discrepancies .
Q. What contradictions exist in reported bioaccumulation or toxicity data for chlorinated branched alkanes, and how should researchers address these gaps?
- Limited ecotoxicological data are available for this compound. Analogous chlorinated alkanes (e.g., 3-chloropentane) show low biodegradability but lack chronic toxicity studies. Researchers should:
- Prioritize in vitro assays (e.g., Microtox®) to assess acute toxicity.
- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, validated with experimental log P values .
Q. What experimental design considerations are critical for studying the compound’s radical reactivity in substitution or elimination reactions?
- Radical stability : The bulky 2,2,4,4-tetramethylpentane backbone stabilizes tertiary radicals, favoring halogen abstraction in chain reactions. Use AIBN or benzoyl peroxide as initiators in inert atmospheres.
- Kinetic control : Monitor reaction progress via GC to prevent over-reaction. Competitive pathways (e.g., β-scission) may dominate at high temperatures (>120°C) .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Diagnostic Signals |
|---|---|
| ¹H NMR | δ 0.8–1.2 (methyl), δ 2.1–2.5 (CH-Cl) |
| ¹³C NMR | δ 30–35 (quaternary C), δ 45–50 (C-Cl) |
| IR | 550–650 cm⁻¹ (C-Cl stretch) |
Table 2 : Comparison of Boiling Points
| Compound | Boiling Point (°C) |
|---|---|
| 2,2,4,4-Tetramethylpentane | 104 |
| This compound | ~155 |
| 3-Bromo-2,2,4,4-tetramethylpentane | ~180 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
